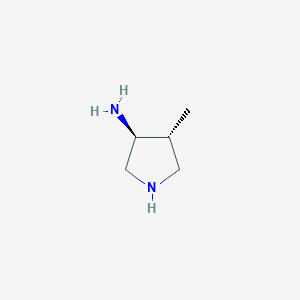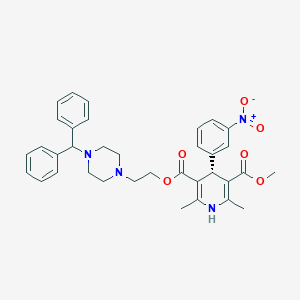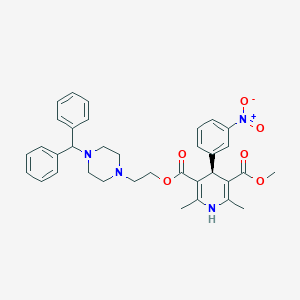
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide, also known as DOPP, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DOPP belongs to the family of piperidinium salts, and its chemical structure is characterized by the presence of two phenylpropenylidene groups attached to a piperidinium ring.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions and other molecules. These complexes can then interact with biological systems and induce various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
Several studies have investigated the biochemical and physiological effects of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide in vitro and in vivo. It has been shown to exhibit antioxidant and anti-inflammatory properties, as well as to modulate the activity of certain enzymes and receptors. 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide has also been found to have potential applications in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide in lab experiments is its high selectivity and sensitivity towards certain metal ions and organic molecules. This makes it a valuable tool for detecting and quantifying these substances in complex mixtures. However, 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide also has some limitations, such as its relatively low stability under certain conditions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions that could be explored in the field of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide research. One potential avenue is the development of new types of sensors and detectors based on 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide and other piperidinium salts. Another area of interest is the investigation of the biological activity of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide and its derivatives, with the aim of developing new drugs and therapies for various diseases. Additionally, the synthesis and characterization of novel piperidinium salts with improved properties and functionalities could lead to new applications in materials science and nanotechnology.
Synthesemethoden
The synthesis of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide can be achieved through a multistep process that involves the condensation of piperidine with two equivalents of benzaldehyde, followed by the reaction with methyl iodide and the subsequent oxidation of the resulting intermediate. The final product is obtained as a yellow-orange solid that is soluble in polar solvents such as water and methanol.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide has been extensively studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and materials science. One of the most promising areas of application for 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide is in the development of new types of sensors and detectors, due to its ability to selectively bind with certain metal ions and organic molecules.
Eigenschaften
CAS-Nummer |
142808-59-1 |
|---|---|
Produktname |
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide |
Molekularformel |
C25H26INO |
Molekulargewicht |
483.4 g/mol |
IUPAC-Name |
(3Z,5E)-1,1-dimethyl-3,5-bis[(E)-3-phenylprop-2-enylidene]piperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C25H26NO.HI/c1-26(2)19-23(17-9-15-21-11-5-3-6-12-21)25(27)24(20-26)18-10-16-22-13-7-4-8-14-22;/h3-18H,19-20H2,1-2H3;1H/q+1;/p-1/b15-9+,16-10+,23-17-,24-18+; |
InChI-Schlüssel |
NYHMWZQHLDWHCC-SRXHIBLESA-M |
Isomerische SMILES |
C[N+]1(C/C(=C\C=C\C2=CC=CC=C2)/C(=O)/C(=C\C=C\C3=CC=CC=C3)/C1)C.[I-] |
SMILES |
C[N+]1(CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1)C.[I-] |
Kanonische SMILES |
C[N+]1(CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1)C.[I-] |
Synonyme |
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodid e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)



![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)





